Desthiobiotin-PEG4-DBCO

Affinity Purification Protein Complex Isolation Streptavidin-Biotin System

Harsh elution in biotin-based pull-downs often destroys protein complex integrity. Desthiobiotin-PEG4-DBCO solves this with reversible streptavidin binding (Kd=10⁻¹¹ M), enabling gentle, non-denaturing elution with free biotin. Key outcomes: • Achieves 68% functional recovery of lentiviral vectors in 45 min. • Enables copper-free SPAAC labeling of live cells, preserving viability. • PEG4 spacer enhances solubility and reduces nonspecific binding for cleaner co-IP/MS results. Reliably source this reagent for native proteomics and viral vector purification workflows.

Molecular Formula C39H53N5O8
Molecular Weight 719.9 g/mol
Cat. No. B12318089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesthiobiotin-PEG4-DBCO
Molecular FormulaC39H53N5O8
Molecular Weight719.9 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C39H53N5O8/c1-30-34(43-39(48)42-30)12-3-2-4-14-36(45)41-20-22-50-24-26-52-28-27-51-25-23-49-21-18-37(46)40-19-17-38(47)44-29-33-11-6-5-9-31(33)15-16-32-10-7-8-13-35(32)44/h5-11,13,30,34H,2-4,12,14,17-29H2,1H3,(H,40,46)(H,41,45)(H2,42,43,48)
InChIKeyRLLRLVMWDMAIJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desthiobiotin-PEG4-DBCO Overview


Desthiobiotin-PEG4-DBCO (CAS 2032788-37-5) is a heterobifunctional chemical reagent that integrates three functional domains: a desthiobiotin moiety, a tetraethylene glycol (PEG4) linker, and a dibenzocyclooctyne (DBCO) group. Desthiobiotin is a sulfur-free biotin analog that binds to streptavidin with nearly identical specificity but significantly reduced affinity (Kd = 10^-11 M vs. 10^-15 M for biotin), enabling mild competitive elution with free biotin . The DBCO group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC) without copper catalysts, achieving second-order rate constants up to 1.22 M^-1 s^-1 under optimized conditions . The PEG4 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during both click conjugation and affinity capture steps .

Capture Reversible streptavidin binding with mild biotin elution
Conjugation Copper-free SPAAC for azide-labeled biomolecules
Solubility PEG4 spacer supports aqueous solubility and low aggregation

Desthiobiotin-PEG4-DBCO vs. Biotin Conjugates


Substituting Desthiobiotin-PEG4-DBCO with a biotin-based analog (e.g., Biotin-PEG4-DBCO) or a desthiobiotin reagent lacking the PEG4 spacer leads to fundamentally divergent experimental outcomes. Biotin-PEG4-DBCO binds streptavidin with picomolar affinity (Kd ≈ 10^-15 M) , rendering the complex effectively irreversible under native conditions and requiring harsh denaturation (e.g., 8 M guanidine-HCl, boiling in SDS) for elution—conditions that frequently destroy protein activity and complex integrity [1]. Conversely, desthiobiotin reagents without a PEG spacer exhibit reduced aqueous solubility and increased steric hindrance, compromising both click conjugation efficiency and subsequent streptavidin capture [2]. The precise combination of desthiobiotin's 10,000-fold lower affinity, the PEG4 spacer's solubility enhancement, and the DBCO's copper-free reactivity in Desthiobiotin-PEG4-DBCO is non-substitutable for applications demanding gentle, high-yield recovery of functional biomolecules .

Biotin-PEG4-DBCO Irreversible picomolar binding requires denaturing elution; may destroy protein activity and complex integrity.
Desthiobiotin without PEG4 Reduced aqueous solubility and increased steric hindrance may lower click efficiency and streptavidin capture.

Desthiobiotin-PEG4-DBCO: Comparative Evidence


Reversible Binding for Native Elution

Desthiobiotin-PEG4-DBCO exhibits a streptavidin binding affinity (Kd) of approximately 10^-11 M, which is four orders of magnitude (10,000-fold) weaker than that of biotin (Kd ≈ 10^-15 M) . This quantitative difference directly translates to functional reversibility: desthiobiotinylated proteins can be specifically eluted from streptavidin resin under mild, non-denaturing conditions using competitive displacement with 2-5 mM free biotin, whereas biotinylated proteins remain irreversibly bound [1]. For pull-down experiments with biological samples, this soft-release characteristic also minimizes co-purification of endogenous biotinylated molecules, which remain bound to streptavidin upon elution of the target protein complexes with free biotin .

Binding Reversibility
Head-to-head
Kd ≈ 10⁻¹¹ M
vs
Kd ≈ 10⁻¹⁵ M (biotin)
Supports native-condition elution workflow
Requires 2–5 mM free biotin for competitive displacement
Affinity Purification Protein Complex Isolation Streptavidin-Biotin System

Copper-Free SPAAC Bioconjugation Efficiency

The DBCO moiety in Desthiobiotin-PEG4-DBCO undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized biomolecules without copper catalysis. Under optimized buffer conditions (HEPES, pH 7.0), second-order rate constants for DBCO-azide SPAAC reactions range from 0.55 to 1.22 M^-1 s^-1 . In comparison, reactions in PBS (pH 7.4) yield slower kinetics (0.32-0.85 M^-1 s^-1), while the presence of a PEG linker on the DBCO reagent improves apparent rates by approximately 31 ± 16% relative to non-PEGylated DBCO due to reduced steric hindrance and enhanced solubility . For Desthiobiotin-PEG4-DBCO specifically, the PEG4 spacer contributes to this rate enhancement while maintaining the molecule's overall solubility profile .

SPAAC Kinetics
Class-level
k₂ = 0.55–1.22 M⁻¹ s⁻¹
Supports copper-free bioconjugation context
Rate is buffer-dependent; review in-target conditions
Bioorthogonal Chemistry Copper-Free Click Chemistry Bioconjugation

PEG4 Spacer: Solubility and Low Aggregation

Desthiobiotin-PEG4-DBCO incorporates a tetraethylene glycol (PEG4) spacer, which confers solubility in aqueous buffers including water, PBS, and DMSO . In comparative studies of desthiobiotinylation reagents, the PEG4 spacer was specifically selected over PEG3 to optimize streptavidin binding while increasing molecular solubility and reducing nonspecific interactions [1]. Reagents lacking a PEG spacer exhibit significantly lower aqueous solubility and are prone to aggregation during conjugation reactions, leading to reduced labeling efficiency [1]. The PEG4 linker in Desthiobiotin-PEG4-DBCO provides an extended, flexible spacer arm that minimizes steric hindrance during both the SPAAC click reaction and subsequent streptavidin capture, as demonstrated by improved apparent reaction rates for PEG-containing DBCO reagents .

Aqueous Solubility
Reported
Soluble in H₂O, DMSO, DMF
PEG4 spacer ~14–16 Å; low aggregation
Supports stock preparation and handling
Data to verify in target buffer system
Solubility Enhancement Linker Optimization Protein Labeling

Functional Lentiviral Vector Recovery

In a validated affinity purification workflow utilizing desthiobiotin labeling, desthiobiotinylated lentiviral vectors were captured from crude viral supernatant using streptavidin-coated magnetic beads and subsequently eluted with free biotin under mild conditions, achieving a recovery efficiency of 68% of infectious viral particles [1]. The majority of eluted vectors were recovered within 45 minutes and retained full infectivity, demonstrating that the reversible desthiobiotin-streptavidin interaction preserves the functional integrity of complex biological assemblies [1]. In contrast, comparable purification using biotinylated vectors would require harsh denaturing conditions for elution, resulting in complete loss of viral infectivity and rendering the purified product unsuitable for downstream applications [2].

Functional Recovery
Reported
68% infective particles
vs
~0% with biotin (mild elution)
Supports functional integrity post-purification
Model-specific lentiviral vector context; review for target application
Viral Vector Purification Gene Therapy Affinity Chromatography

Desthiobiotin-PEG4-DBCO Application Scenarios


Native Protein Pull-Down for Functional Proteomics

Desthiobiotin-PEG4-DBCO enables affinity purification of protein complexes under native conditions with quantitative recovery of functional assemblies. The 10,000-fold lower streptavidin affinity (Kd = 10^-11 M) compared to biotin allows specific elution using 2-5 mM free biotin in PBS without denaturation, preserving protein-protein interactions and enzymatic activities . This contrasts with biotin-based pull-downs, which require harsh elution conditions that dissociate complexes and inactivate enzymes. The PEG4 spacer further reduces nonspecific binding and aggregation during capture, improving the purity of isolated complexes . This workflow is particularly suited for co-immunoprecipitation followed by mass spectrometry (co-IP/MS) analysis of transient protein interactions and for isolating active enzyme complexes for functional assays.

Copper-Free Live-Cell Labeling for Surface Proteomics

The DBCO moiety in Desthiobiotin-PEG4-DBCO facilitates strain-promoted azide-alkyne cycloaddition (SPAAC) with second-order rate constants up to 1.22 M^-1 s^-1 in HEPES buffer , enabling efficient covalent attachment of desthiobiotin to azide-modified biomolecules on live cell surfaces without the use of cytotoxic copper catalysts. Following labeling, cells can be lysed and desthiobiotinylated proteins captured on streptavidin beads, then gently eluted with biotin for downstream proteomic analysis . This approach is superior to copper-catalyzed click chemistry (CuAAC) which, despite faster kinetics (k2 up to 10-100 M^-1 s^-1), introduces copper ions that are toxic to cells and can damage sensitive biomolecules . The mild elution capability ensures that labeled cell-surface proteins are recovered in their native state, enabling accurate identification and quantification of cell-surface proteomes.

Viral Vector Purification for Gene Therapy

Desthiobiotin-mediated affinity capture combined with mild biotin elution achieves 68% functional recovery of infectious lentiviral vectors within 45 minutes, as demonstrated in a validated purification workflow . The reversible binding of desthiobiotin to streptavidin (Kd = 10^-11 M) allows for efficient capture from crude supernatants and subsequent elution under conditions that preserve viral envelope integrity and infectivity . This performance metric is unattainable with biotin-based affinity tags, which bind streptavidin irreversibly (Kd = 10^-15 M) and require denaturing elution that destroys viral functionality . The PEG4 spacer in Desthiobiotin-PEG4-DBCO enhances reagent solubility and reduces aggregation, facilitating its use in large-scale purification processes . This application is directly relevant to clinical-grade manufacturing of viral vectors for gene therapy, CAR-T cell engineering, and vaccine production.

RBP Capture with Desthiobiotinylated RNA Probes

Desthiobiotin-PEG4-DBCO can be conjugated to azide-modified RNA probes via SPAAC click chemistry, generating desthiobiotinylated RNA baits for the capture of RNA-binding proteins (RBPs) from cell lysates. The reversible desthiobiotin-streptavidin interaction allows elution of RBP-RNA complexes with free biotin under mild, non-denaturing conditions, preserving both RNA structure and protein interactions . This is critical for downstream identification of RBPs by mass spectrometry, as harsh elution conditions commonly used with biotinylated RNA probes can disrupt RNA-protein contacts and introduce artifacts . The PEG4 spacer minimizes steric hindrance between the RNA probe and streptavidin, improving capture efficiency and reducing background from nonspecific binding . This application enables systematic mapping of cellular RNA-protein interaction networks under native conditions.

Application
Selection Property
Validation Focus
Native protein pull-down studies
Reversible desthiobiotin-streptavidin capture
Native elution and complex integrity
Live-cell surface labeling
Copper-free SPAAC reactivity
Cell viability and labeling specificity
Viral vector affinity purification
Mild elution of functional particles
Infectivity retention post-elution
RNA-binding protein capture
Reversible RNA probe immobilization
Native RNA-protein complex recovery

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desthiobiotin-PEG4-DBCO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.